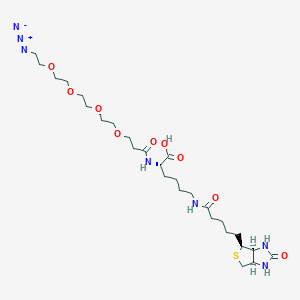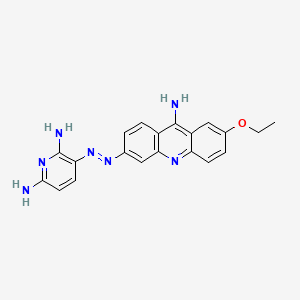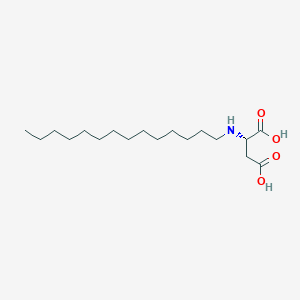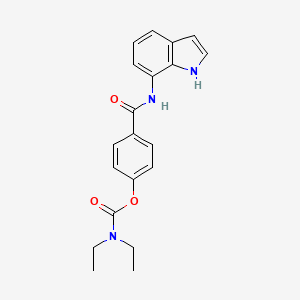
N-(Azido-PEG4)-Biocytin
Vue d'ensemble
Description
N-(Azido-PEG4)-Biocytin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The dPEG® spacer is hydrophilic and non-immunogenic and improves the water solubility of the target molecule while reducing the immunogenicity .
Synthesis Analysis
N-(Azido-PEG4)-N-bis(PEG4-NHS ester) is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) is C41H68N6O21 . The molecular weight is 981.01 g/mol . The exact mass is 793.15 g/mol .Chemical Reactions Analysis
N-(Azido-PEG4)-N-bis(PEG4-NHS ester) is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The physical state of Azido-PEG4-NHS ester is liquid . It should be stored under inert gas and at a temperature less than 0°C . It is sensitive to moisture and heat .Applications De Recherche Scientifique
1. Thromboresistance Enhancement
N-(Azido-PEG4)-Biocytin has been utilized in enhancing thromboresistance. For instance, thrombomodulin was modified with derivatives including azide and biotin using an evolved sortase mutant. This modification demonstrated superior thromboresistance compared to commercial heparin-coated grafts in a primate model of acute graft thrombosis (Qu et al., 2014).
2. Enzyme Immobilization on Electrodes
In biosensing, this compound plays a crucial role. A study described the use of azido-modified streptavidin polymerized with dibenzylcyclooctyne-modified branched poly(ethylene glycol) (DBCO-PEG) for immobilizing biotin-modified glucose dehydrogenase on electrodes. This setup showed enhanced performance in biocatalytic oxidation of glucose (Matsumoto et al., 2018).
3. Neuroanatomical Tracing
In neuroanatomical studies, biocytin has been evaluated as a tract-tracing marker. It retains high-affinity binding to avidin and allows for detailed mapping of neuronal pathways, proving particularly successful in older animals compared to other tracers (King et al., 1989).
4. Bioconjugation in Polymeric Micelles
The bioconjugation of biotin to polymeric micelles via azide groups has been achieved, facilitating the creation of functional interfaces between hydrophilic shells and hydrophobic cores of micelles. This methodology has potential applications in targeted drug delivery and biosensing (Wang et al., 2009).
5. Antibody Labeling and Targeting
A study demonstrated the metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. Azido-sugars were used to label antibodies, which were then conjugated to phosphine-polyethylene glycol (PEG3)-biotin, enabling targeted therapeutics and imaging agents (Rochefort et al., 2014).
6. Intracellular Labeling
Biocytin has been explored for intracellular labeling, taking advantage of its high affinity for avidin. This application is particularly advantageous for neurobiological studies where detailed cellular imaging is required (Horikawa & Armstrong, 1988).
7. Organic Electrochemical Transistors
The development of “clickable” organic electrochemical transistors using azide-derivatized monomers, like azidomethyl-EDOT (EDOT-N3), demonstrates the integration of biotin and azide functionalities for bioelectronic applications. These transistors show potential for biosensor development (Fenoy et al., 2022).
8. Tumor Targeting in Drug Delivery
This compound has been incorporated in the design of tumor-targeting drug delivery systems. The azido-functionalized carriers can selectively capture compounds in tumor cells, enhancing the effectiveness of diagnostic and therapeutic agents (Lv et al., 2018).
Safety and Hazards
Orientations Futures
Azido PEG is widely used in Click Chemistry, with this particular example of the Cu (I) catalyzed reaction between the azide and a terminal acetylene and also the Staudingerligation using functionalized aryl phosphines to couple to the azide, forming amides . These properties are especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .
Propriétés
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N7O9S/c28-34-30-10-12-41-14-16-43-18-17-42-15-13-40-11-8-24(36)31-20(26(37)38)5-3-4-9-29-23(35)7-2-1-6-22-25-21(19-44-22)32-27(39)33-25/h20-22,25H,1-19H2,(H,29,35)(H,31,36)(H,37,38)(H2,32,33,39)/t20-,21-,22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFHEZMNHBZACD-UEOMBKFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N7O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)
![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)





![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)
![N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B609388.png)


